molecular formula C15H21NO2 B1277608 3-(4-Benzyl-piperidin-1-yl)-propionic acid CAS No. 435270-83-0

3-(4-Benzyl-piperidin-1-yl)-propionic acid

Cat. No.: B1277608
CAS No.: 435270-83-0
M. Wt: 247.33 g/mol
InChI Key: ITMUQTABMZRAAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Benzyl-piperidin-1-yl)-propionic acid is a chemical compound that features a piperidine ring substituted with a benzyl group at the nitrogen atom and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzyl-piperidin-1-yl)-propionic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.

    Introduction of the Propionic Acid Moiety: The benzylated piperidine is reacted with acrylonitrile to introduce the propionic acid moiety, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzyl-piperidin-1-yl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with saturated bonds.

    Substitution: Formation of substituted benzyl or piperidine derivatives.

Scientific Research Applications

3-(4-Benzyl-piperidin-1-yl)-propionic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Benzyl-piperidin-1-yl)-propionic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group and the piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The propionic acid moiety may also contribute to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyl-piperidin-1-yl)-acetic acid: Similar structure but with an acetic acid moiety instead of propionic acid.

    4-Benzyl-piperidin-1-yl)-butyric acid: Contains a butyric acid moiety, offering different chemical properties.

Uniqueness

3-(4-Benzyl-piperidin-1-yl)-propionic acid is unique due to its specific combination of the benzyl group, piperidine ring, and propionic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(4-benzylpiperidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c17-15(18)8-11-16-9-6-14(7-10-16)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMUQTABMZRAAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.